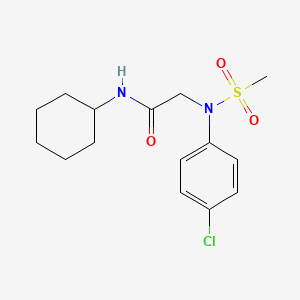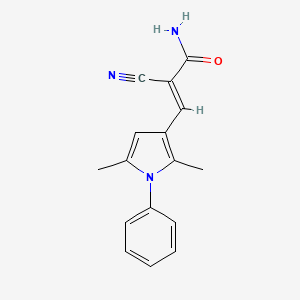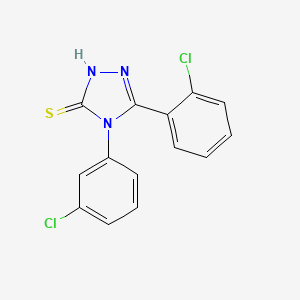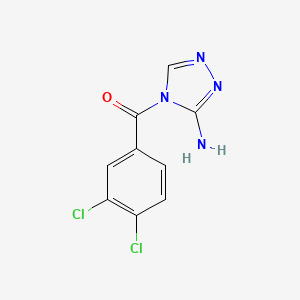
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a selective androgen receptor modulator (SARM) that is currently being researched for its potential applications in the field of medicine. MK-677 is known for its ability to increase growth hormone levels in the body, making it a promising candidate for treating a variety of medical conditions.
Wirkmechanismus
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone in the body. This is achieved through the activation of the ghrelin receptor, which is responsible for regulating hunger and energy metabolism. By activating the ghrelin receptor, N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide increases the production of growth hormone, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects on the body. Some of these effects include increased muscle mass and strength, improved bone density, and increased metabolism. N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has also been shown to improve sleep quality and cognitive function in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of physiological effects, making it a promising candidate for treating a variety of medical conditions. However, one limitation of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is that it can be difficult to administer in laboratory settings, as it must be given orally and has a relatively short half-life.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide for treating age-related muscle loss and frailty. Additionally, researchers are interested in exploring the potential use of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide for treating conditions such as Alzheimer's disease and traumatic brain injury. Finally, future research will likely focus on optimizing the dosing and administration of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide to maximize its therapeutic potential.
Synthesemethoden
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is synthesized through a complex chemical process that involves the use of various reagents and solvents. The synthesis process typically begins with the reaction of a cyclohexylamine derivative with 4-chlorobenzonitrile to form an intermediate compound. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in the field of medicine. Some of the medical conditions that N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been researched for include growth hormone deficiency, osteoporosis, and muscle wasting. N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential applications in the field of sports medicine, as it has been shown to increase muscle mass and strength.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZALYUCOGJRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)



![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)

